tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate
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Overview
Description
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate is a synthetic organic compound with a complex structure. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of this compound at the 3-position gives an intermediate product, which is then converted to an N-Boc derivative. The aldehyde group of this derivative is reduced with sodium borohydride in methanol to obtain an alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Chemical Reactions Analysis
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents. Common reagents used in these reactions include sodium borohydride for reduction and n-butyllithium for substitution reactions. .
Scientific Research Applications
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbamate can be compared with other similar compounds, such as:
- tert-Butyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
- tert-Butyl (2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methylcarbamate These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique structure of this compound gives it distinct properties and applications .
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
tert-butyl N-(1-methyl-2-oxoquinolin-4-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(19)16-11-9-13(18)17(4)12-8-6-5-7-10(11)12/h5-9H,1-4H3,(H,16,19) |
InChI Key |
HGGXEQHANIWJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=O)N(C2=CC=CC=C21)C |
Origin of Product |
United States |
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